3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C20H21BrF2N2O2S and its molecular weight is 471.36. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is part of a broader class of chemicals known for their complex synthesis and characterization processes. Studies have focused on synthesizing and characterizing new derivatives through Multicomponent Cyclocondensation Reactions (MCRs), which have shown potential as corrosion inhibitors and antioxidants. Such compounds are analyzed using FT-IR, 1H/13C NMR, elemental analyses, and X-ray single crystal analysis, indicating their structural complexity and potential functional applications (Akbas et al., 2018).
Antioxidant Properties
Some derivatives have been investigated for their total antioxidant properties in vitro, showing significant activity in scavenging radicals. These findings suggest that certain configurations of these compounds can serve as effective antioxidants, potentially applicable in various fields, including pharmacology and materials science (Akbas et al., 2018).
Antimicrobial, Antimalarial, and Antitubercular Activities
Research on imidazo[2,1-b]thiazole derivatives has demonstrated promising antimicrobial, antimalarial, and antitubercular activities. These compounds have been synthesized using green synthesis protocols and tested against various strains, including M. tuberculosis, showing potent inhibitory activity. Such studies pave the way for developing new therapeutic agents targeting specific microbial and parasitic infections (Vekariya et al., 2017).
Anti-Cancer and Anti-Inflammatory Activities
Novel imidazo[2,1-b][1,3]thiazole derivatives have been explored for their anti-cancer and anti-inflammatory activities. These compounds have shown to inhibit the growth of kidney cancer cells and exhibit anti-inflammatory effects in various models. Such findings highlight the potential of these derivatives in developing new treatments for cancer and inflammatory diseases (Potikha & Brovarets, 2020).
Applications in Material Science
Additionally, derivatives of imidazo[2,1-b][1,3]thiazin-1-ium bromide have been studied for their application in material science, such as in the development of fuel cells and in enhancing the thermal stability of liquid crystalline phases. These applications indicate the versatility of these compounds beyond biomedical research, showing potential in energy technologies and materials engineering (Souza et al., 2003).
Eigenschaften
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N2O2S.BrH/c1-14-4-2-5-16(12-14)23-13-20(25,24-10-3-11-27-19(23)24)15-6-8-17(9-7-15)26-18(21)22;/h2,4-9,12,18,25H,3,10-11,13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBIWLZEBQSOLW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.